molecular formula C7H5Cl2F B146285 2-Chloro-6-fluorobenzyl chloride CAS No. 55117-15-2

2-Chloro-6-fluorobenzyl chloride

Cat. No.: B146285
CAS No.: 55117-15-2
M. Wt: 179.02 g/mol
InChI Key: MJGOLNNLNQQIHR-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl chloride is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a chloromethyl group at the second position, and a fluorine atom at the third position. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-fluorobenzyl chloride can be synthesized through several methods. One common approach involves the chloromethylation of 3-fluorotoluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2-(chloromethyl)-3-fluorobenzene may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted benzene derivatives.

    Electrophilic Aromatic Substitution: The fluorine and chlorine substituents on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring, allowing for further functionalization.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding benzoic acid derivatives or reduction reactions to form benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted benzene derivatives with various functional groups depending on the nucleophile used.
  • Benzoic acid derivatives from oxidation reactions.
  • Benzyl alcohol derivatives from reduction reactions.

Scientific Research Applications

2-Chloro-6-fluorobenzyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

2-Chloro-6-fluorobenzyl chloride can be compared with other similar compounds such as:

    1-Chloro-2-(chloromethyl)benzene: Lacks the fluorine substituent, resulting in different reactivity and properties.

    1-Chloro-3-(chloromethyl)-2-fluorobenzene: The positions of the chlorine and fluorine substituents are reversed, leading to different regioselectivity in reactions.

    1-Chloro-4-(chloromethyl)-3-fluorobenzene: The chloromethyl group is at the para position relative to the fluorine, affecting the compound’s reactivity and applications.

Properties

IUPAC Name

1-chloro-2-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGOLNNLNQQIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038855
Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
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Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-
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CAS No.

55117-15-2
Record name 2-Chloro-6-fluorobenzyl chloride
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Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2-(chloromethyl)-3-fluoro-
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Record name 1-Chloro-2-(chloromethyl)-3-fluorobenzene
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Record name Alpha,2-dichloro-6-fluorotoluene
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Record name 1-CHLORO-2-(CHLOROMETHYL)-3-FLUOROBENZENE
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Synthesis routes and methods

Procedure details

The starting material may be prepared as follows: A mixture of 98 g (0.678 mole) of 6-chloro-2-fluorotoluene, 91.5 g (0.678 mole) of sulfuryl chloride and 0.2 g of dibenzoyl peroxide is stirred for 3 hours at 100°-110° C. and then distilled, affording 6-chloro-2-fluorobenzyl chloride with a boiling point in the range from 78°-82° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
91.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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